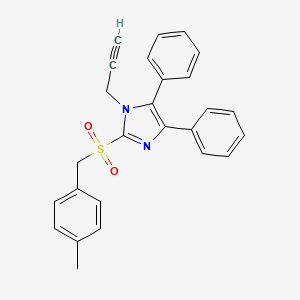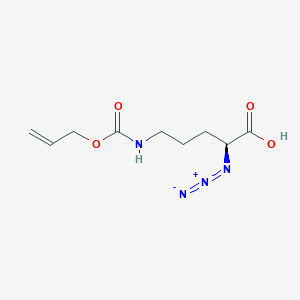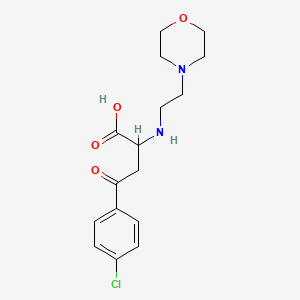
4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a structurally complex molecule that may have potential biological activity or could serve as a building block in organic synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the possible properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including ring-opening reactions, as seen in the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which was obtained by reacting itaconic anhydride with 3-aminoacetophenone . Another related synthesis is the preparation of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, where a Vilsmeier-Haack reagent was used to protect the amino group during the synthesis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are a common tool for predicting and analyzing the molecular structure of organic compounds. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations were used to determine the structural parameters and spectroscopic properties of similar compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile . These computational methods could be applied to the compound of interest to predict its molecular structure and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied through various spectroscopic techniques and theoretical calculations. For example, the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and its structure elucidated by spectroscopic methods, and its reactivity was analyzed using DFT calculations . The chemical behavior of the compound could be inferred from such studies, suggesting potential reactivity patterns and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using single-crystal X-ray diffraction, and its thermal stability was assessed by TGA and DTA analysis . Similarly, the thermal behavior and nonlinear optical properties of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid were explored, providing insights into its stability and potential applications . These analyses are crucial for understanding the stability, solubility, and other physical properties of the compound .
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Molecular docking studies, along with vibrational, structural, electronic, and optical investigations, have been conducted on derivatives of 4-oxobutanoic acid. Notably, these studies highlight the biological relevance and potential pharmacological importance of butanoic acid derivatives. For instance, the docking studies suggest that these compounds can inhibit Placenta Growth Factor (PIGF-1), indicating potential biological activities (Vanasundari et al., 2018).
Vibrational Spectroscopy and Supramolecular Studies
Vibrational spectroscopic techniques, coupled with DFT calculations, have been employed to understand the structural nuances of chloramphenicol derivatives, including those structurally related to 4-oxobutanoic acid. These studies reveal intricate details about hydrogen bonding and other non-conventional interactions, crucial for understanding the molecular behavior of these compounds (Fernandes et al., 2017).
Crystallography and Thermal Analysis
Extensive crystallographic and thermal analysis of 4-oxobutanoic acid derivatives has been conducted. These studies not only reveal the molecular geometry but also the thermal stability of the compounds, providing valuable insights into their potential applications in various scientific fields (Nayak et al., 2014).
Reaction Mechanism Studies
Research focusing on the interaction and reaction mechanisms of 4-oxobutanoic acids has shed light on the nucleophilicity and electrophilic centers of the substrates. This understanding is vital for designing reaction pathways and synthesizing novel compounds with desired properties (Amalʼchieva et al., 2022).
Synthesis of PET Agents for Medical Imaging
In medical imaging, particularly for diseases like Parkinson's disease, specific derivatives of 4-oxobutanoic acid have been synthesized and explored as potential PET imaging agents. This highlights the compound's relevance in the development of diagnostic tools in medicine (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-13-3-1-12(2-4-13)15(20)11-14(16(21)22)18-5-6-19-7-9-23-10-8-19/h1-4,14,18H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWBDSFPBGCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

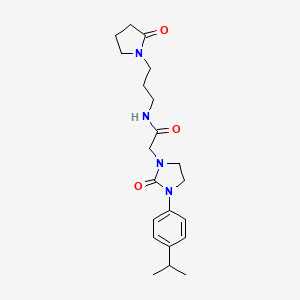
![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)
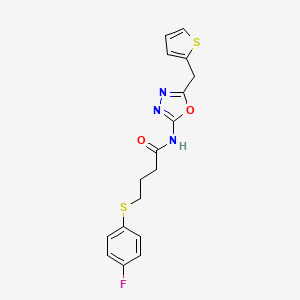
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
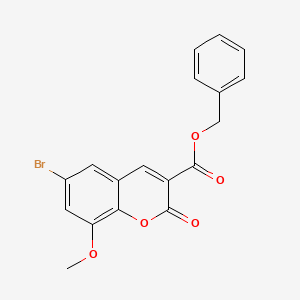
![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
